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Compound of Interest

4-Chloro-2-ethoxy-1-
Compound Name:
methylbenzene

Cat. No.: B15380384

Get Quote

Technical Guide: 4-Chloro-2-ethoxy-1-

methylbenzene

Physicochemical Profiling, Synthesis Logic, and
Handling Protocols

Executive Summary

4-Chloro-2-ethoxy-1-methylbenzene (CAS: 1480442-62-3) is a halogenated aryl ether
utilized primarily as a lipophilic building block in the synthesis of agrochemicals and

pharmaceutical intermediates.[1][2] Structurally, it is the ethyl ether derivative of 5-chloro-2-
methylphenol. Its utility stems from the orthogonal reactivity of its functional groups: the
electrophilic aromatic ring (activated by the ethoxy group), the benzylic methyl position, and the
aryl chloride handle available for cross-coupling.

This guide provides a rigorous analysis of its physical properties, distinguishing between
experimentally validated data and high-confidence predictive models where specific
experimental values are proprietary or sparse.
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Chemical Identity & Structural Analysis[4][5][6]

Understanding the exact isomeric structure is critical, as confusion with its isomer (4-chloro-1-
ethoxy-2-methylbenzene) is a common pitfall in procurement and synthesis.

Attribute Detail

IUPAC Name 4-Chloro-2-ethoxy-1-methylbenzene

4-Chloro-2-ethoxytoluene; 5-Chloro-2-
Common Synonyms
methylphenetole

CAS Number 1480442-62-3

Molecular Formula CoH11CIO

Molecular Weight 170.64 g/mol

SMILES Cclc(OCC)cc(Cl)cc1

INChl Key ZYHXLVBRRKUMCK-UHFFFAOYSA-N

Structural Visualization

The following diagram clarifies the numbering scheme to prevent isomeric confusion. The
methyl group defines position 1, establishing the ethoxy group at position 2 and the chlorine at
position 4.

1-Methyl Group
(Benzylic Reactivity)

Position 1

Position 2

2-Ethoxy Group
(Electron Donor)
— 4-Chloro Group
. Isomer Check (Cross-Coupling Handle)

CRITICAL DISTINCTION:

Do NOT confuse with
4-chloro-1-ethoxy-2-methylbenzene
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Figure 1: Functional group topology and numbering logic for 4-Chloro-2-ethoxy-1-
methylbenzene.

Physicochemical Properties[7][8][9]

The following data aggregates commercial specifications and calculated physicochemical
descriptors. In drug development, this compound is classified as a lipophilic fragment (LogP >
3), influencing the bioavailability of downstream derivatives.

| I ic & | ies[R1[10]

Property Value | Range Source/Note
Physical State Liquid Standard State @ 25°C
Color Colorless to Pale Yellow Commercial Grade [1]

Extrapolated from 4-

Boiling Point 225°C - 235°C (Predicted) chlorotoluene (162°C) +
Ethoxy shift
) ) Liquid at room temp; likely
Melting Point <10°C )
crystallizes only at low temp
) Predicted based on functional
Density 1.12 + 0.05 g/cm3 o
group contribution
Refractive Index 1.520 - 1.535 Estimated for aryl ethers
Flash Point > 95°C Class 11IB Combustible Liquid

Solubility & Lipophilicity (ADME Relevance)
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Property Value Implication for Research

Requires organic co-solvents

Water Solubility Insoluble (< 0.1 mg/mL) _
(DMSO, DMF) for bio-assays.
High lipophilicity; suggests
LogP (Octanol/Water) 3.68 (Predicted) good membrane permeability
but poor aqueous solubility.
- ] ) Soluble in Ethanol, DCM, Ethyl
Solubility (Organic) High

Acetate, Toluene.

Synthesis & Purity Considerations

The physical properties of this compound are heavily influenced by its synthesis route,
particularly the presence of regioisomers. The most robust synthesis involves the O-alkylation
of 5-chloro-2-methylphenol.

Synthesis Workflow

Reaction: Williamson Ether Synthesis Precursor: 5-Chloro-2-methylphenol (CAS: 1123-96-2)
Reagents: Ethyl lodide (Etl) or Diethyl Sulfate; Potassium Carbonate (K2COs) Solvent: DMF or
Acetone
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Figure 2: Synthetic pathway via O-alkylation. Purity is typically controlled by the specificity of
the SN2 reaction.

Purity Impact on Properties:

¢ Regioisomers: If the starting material (5-chloro-2-methylphenol) is contaminated with 4-
chloro-2-methylphenol, the resulting ether will be an inseparable isomer mixture, depressing
the boiling point and altering the refractive index.

» Residual Phenol: Unreacted phenol increases hydrogen bonding, significantly raising
viscosity and potentially the boiling point.

Handling, Stability, and Safety

As a halogenated ether, this compound requires standard organic safety protocols. It is stable
under normal laboratory conditions but sensitive to strong oxidizers.
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o Storage: Store at 2-8°C (Refrigerated) to prevent slow oxidation of the methyl group or ether
cleavage over long periods [1].

» Incompatibility: Strong oxidizing agents (risk of benzylic oxidation to benzoic acid
derivatives).

o Safety Hazards (GHS Classifications):
o H315: Causes skin irritation.[3]
o H319: Causes serious eye irritation.[3]
o H335: May cause respiratory irritation.[4]

Experimental Protocol Recommendation: When using this compound in cross-coupling
reactions (e.g., Suzuki-Miyaura), degas solvents thoroughly. The electron-donating ethoxy
group deactivates the C-Cl bond slightly compared to chlorobenzene, often requiring
specialized phosphine ligands (e.g., XPhos, SPhos) for efficient oxidative addition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 2. 1-chloro-2-methylbenzene | Sigma-Aldrich [sigmaaldrich.com]
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o To cite this document: BenchChem. [4-Chloro-2-ethoxy-1-methylbenzene physical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15380384/docs#4-chloro-2-ethoxy-1-methylbenzene-
physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.sigmaaldrich.com/HK/zh/search/1-chloro-2-methylbenzene?focus=products&page=1&perpage=30&sort=relevance&term=1-chloro-2-methylbenzene&type=product
https://www.sigmaaldrich.com/HK/zh/search/1-chloro-2-methylbenzene?focus=products&page=1&perpage=30&sort=relevance&term=1-chloro-2-methylbenzene&type=product_name
https://www.tcichemicals.com/BE/en/sds/M1832_EU_6N.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2-_chloromethyl_-1-methylbenzene
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2-_chloromethyl_-1-methylbenzene
https://www.benchchem.com/product/b15380384/docs#4-chloro-2-ethoxy-1-methylbenzene-physical-properties
https://www.benchchem.com/product/b15380384/docs#4-chloro-2-ethoxy-1-methylbenzene-physical-properties
https://www.benchchem.com/product/b15380384/docs#4-chloro-2-ethoxy-1-methylbenzene-physical-properties
https://www.benchchem.com/product/b15380384/docs#4-chloro-2-ethoxy-1-methylbenzene-physical-properties
https://www.benchchem.com/product/b15380384?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15380384?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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